

Application Notes and Protocols: Utilizing Adrenomedullin Transgenic Mice in Cardiovascular Research

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Compound of Interest

Compound Name: **Adrenomedullin**

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These application notes provide a comprehensive overview of the use of **adrenomedullin** (AM) transgenic mice in cardiovascular research. **Adrenomedullin** is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis and pathophysiology.^{[1][2]} Genetically engineered mouse models have been instrumental in elucidating the *in vivo* functions of AM and its potential as a therapeutic target.^[2] This document outlines the key signaling pathways, experimental protocols, and quantitative data derived from studies using these valuable models.

Adrenomedullin Signaling in the Cardiovascular System

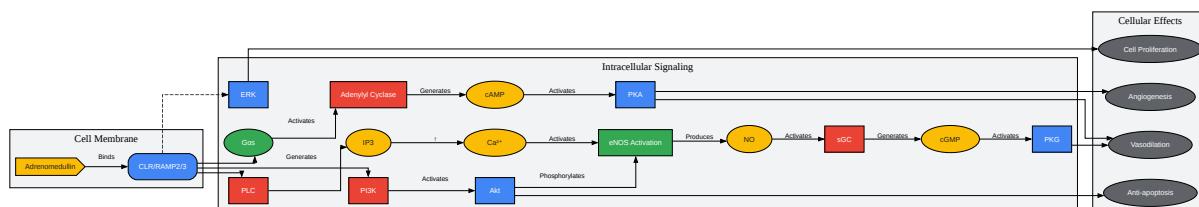
Adrenomedullin exerts its biological effects through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP).^{[1][3]} The specificity for AM is primarily determined by RAMP2 and RAMP3.^[3] The binding of AM to its receptor activates several downstream signaling cascades, predominantly through G-protein-mediated pathways, leading to cell-type-specific effects.^[3] Key signaling pathways include:

- cAMP/PKA Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A

(PKA).[1][4]

- NO/cGMP Pathway: Stimulation of nitric oxide (NO) synthesis via endothelial nitric oxide synthase (eNOS), which in turn activates guanylyl cyclase to produce cyclic guanosine monophosphate (cGMP), promoting vasodilation.[1][4]
- PI3K/Akt Pathway: **Adrenomedullin** can also activate the phosphatidylinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and anti-apoptotic effects.[1][5]
- MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by AM.[5]

Adrenomedullin Signaling Pathway Diagram



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Caption: **Adrenomedullin** signaling pathways in cardiovascular cells.

Adrenomedullin Transgenic Mouse Models

Several genetically modified mouse lines have been developed to study the role of **adrenomedullin** in the cardiovascular system.

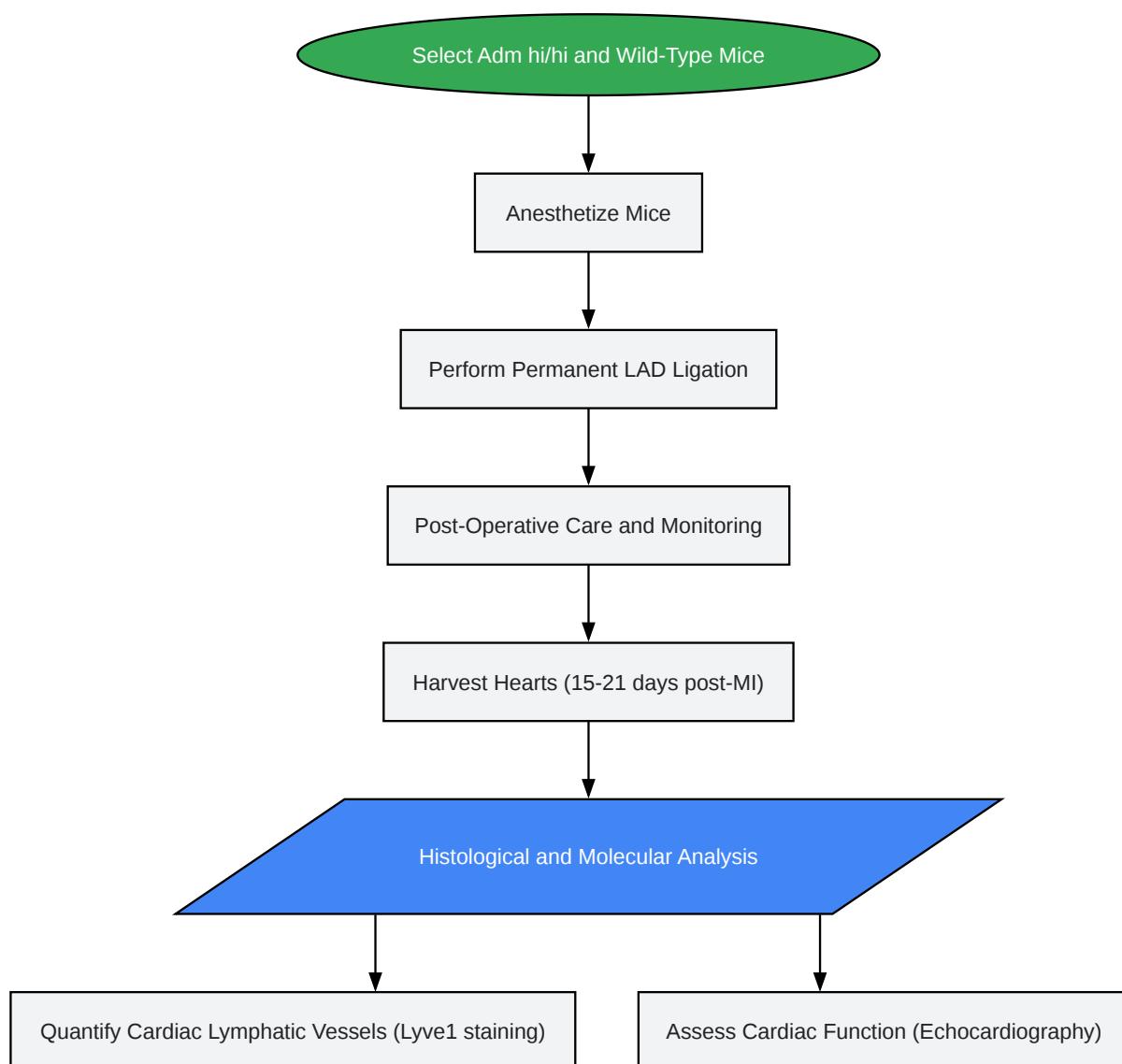
Mouse Model	Genotype	Key Phenotype	Reference
AM Overexpressor	Admhi/hi	Enlarged, hyperplastic hearts; no significant difference in cardiomyocyte cross-sectional area compared to wild-type. [6]	
AM Overexpressor (Vascular)	AMTg (preproendothelin-1 promoter)	Significantly lower blood pressure than wild-type; resistant to lipopolysaccharide-induced septic shock. [2]	[2]
AM Heterozygous Knockout	Adm+/-	Hypertensive compared to wild-type littermates; diminished nitric oxide production. [2] [7] Enhanced cardiac hypertrophy and renal damage in males with a renin transgene. [8]	[2] [7] [8]
AM Homozygous Knockout	Adm-/-	Embryonic lethal beyond mid-gestation due to severe hemorrhage and vascular abnormalities. [2] [7]	[2] [7]
RAMP2 Overexpressor (Smooth Muscle)	RAMP2-TG	Enhanced hypotensive effect of intravenous AM; more sensitive aortic relaxation in response to AM. [9] [10] Basal	[9] [10]

blood pressure similar
to wild-type.[9]

Experimental Protocols

Induction of Myocardial Infarction (MI)

This protocol is designed to study the effects of altered **adrenomedullin** expression on cardiac remodeling and lymphangiogenesis following myocardial infarction.



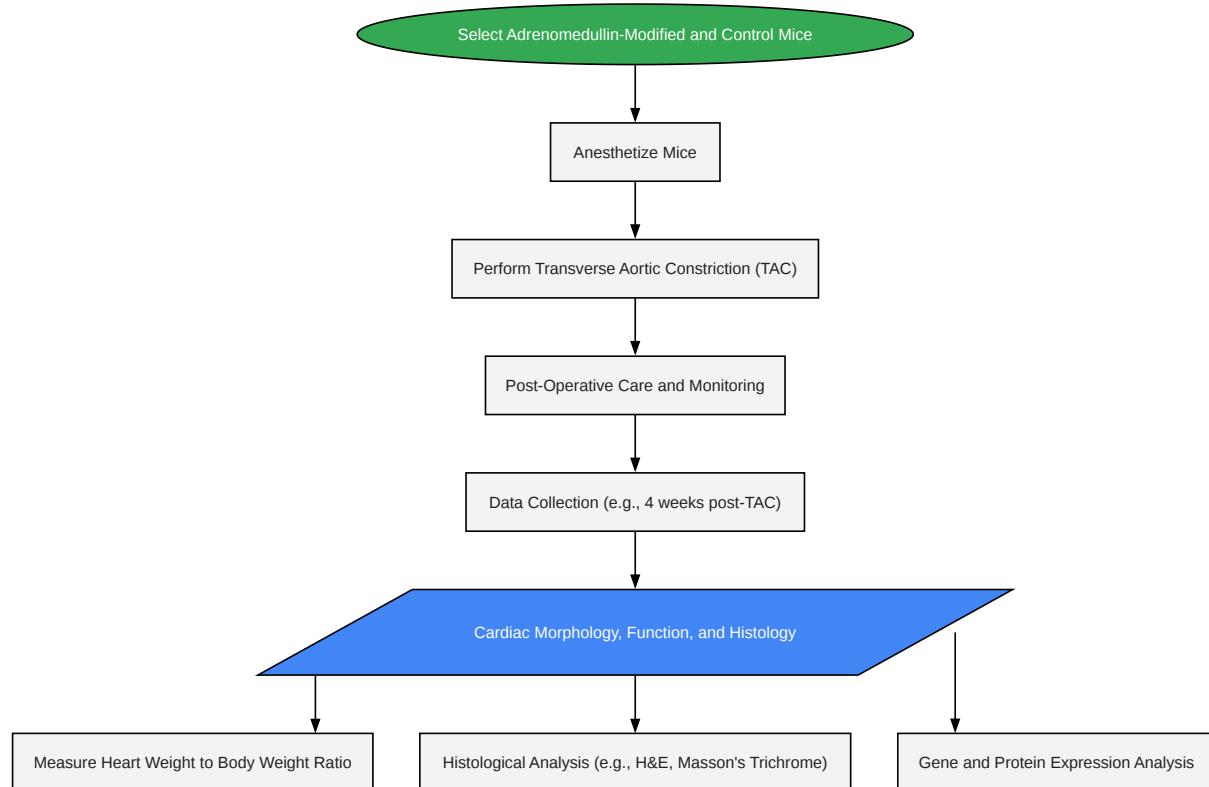
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Caption: Workflow for myocardial infarction studies in mice.

- Animal Selection: Use adult male Admhi/hi mice and age-matched wild-type littermates as controls.[11]
- Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane). Intubate and ventilate the animal. Perform a left thoracotomy to expose the heart.
- Ligation of the Left Anterior Descending (LAD) Artery: Ligate the LAD artery permanently with a suture to induce myocardial infarction.[11]
- Closure and Recovery: Close the chest cavity and allow the animal to recover under a heat lamp. Provide appropriate post-operative analgesia.
- Post-MI Monitoring: Monitor the animals for 15-21 days.[11]
- Tissue Collection and Analysis:
 - At the end of the study period, euthanize the mice and harvest the hearts.
 - Fix the hearts in formalin and embed in paraffin for histological analysis.
 - Perform immunofluorescent staining on cross-sections with antibodies against lymphatic vessel endothelial hyaluronan receptor 1 (Lyve1) to identify and quantify cardiac lymphatic vessels.[11]
 - Cardiac function can be assessed prior to euthanasia using echocardiography.

Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)

This protocol is used to investigate the role of **adrenomedullin** in the development of pressure-overload cardiac hypertrophy.



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Caption: Workflow for transverse aortic constriction studies.

- Animal Selection: Use adult mice with genetic modifications in the **adrenomedullin** system (e.g., knockout or transgenic lines) and appropriate wild-type controls.[12]
- Anesthesia and Surgical Preparation: Anesthetize the mouse and provide mechanical ventilation.

- Transverse Aortic Constriction (TAC): Perform a thoracotomy to expose the aortic arch. Place a ligature around the transverse aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge to create a standardized stenosis. Remove the needle to allow for blood flow through the constricted aorta.
- Closure and Recovery: Close the surgical incision and allow the animal to recover with appropriate post-operative care.
- Post-TAC Evaluation: After a specified period (e.g., 4 weeks), perform comprehensive analysis.[\[12\]](#)
 - Echocardiography: Assess cardiac function and dimensions.
 - Hemodynamic Measurements: Measure blood pressure.
 - Histological Analysis: Harvest the hearts, measure heart weight to body weight (HW/BW) ratio, and perform histological staining (e.g., Hematoxylin & Eosin for cell size, Masson's trichrome for fibrosis).[\[13\]](#)
 - Molecular Analysis: Analyze the expression of hypertrophy-associated genes (e.g., ANP, BNP) and fibrotic markers.[\[6\]](#)

Quantitative Data Summary

Parameter	Mouse Model	Experimental Condition	Observation	Reference
Blood Pressure	AMTg (overexpressor)	Baseline	Significantly lower than wild-type.	[2]
Adm+/- (heterozygous KO)	Baseline	Elevated blood pressure.	[7]	
RAMP2-TG (overexpressor)	Baseline	Similar to wild-type.	[9]	
Aortic Relaxation (EC50 for AM)	RAMP2-TG	In vitro aorta relaxation studies	8.0 ± 1.5 nmol/L (vs. 17.9 ± 3.6 nmol/L in WT).	[9][10]
Cardiac Hypertrophy	Admhi/hi (overexpressor)	Baseline (2 months old)	Significantly increased heart weight to body weight and heart weight to tibia length ratios.	[6]
Adm+/- (heterozygous KO)	Renin-induced hypertension	Enhanced cardiac hypertrophy in males.	[8]	
Cardiac Lymphangiogenesis	Admhi/hi	Post-Myocardial Infarction	Significantly more cardiac lymphatic growth compared to wild-type.	[11]
Heart Failure	AM infusion in sheep with pacing-induced heart failure	4-day infusion (10 ng/kg/min)	27% increase in cardiac output, 30% reduction in peripheral resistance, 13%	[14]

reduction in
mean arterial
pressure, 24%
reduction in left
atrial pressure.

These notes and protocols provide a framework for utilizing **adrenomedullin** transgenic mice in cardiovascular research. The detailed methodologies and compiled data serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of **adrenomedullin** in cardiovascular health and disease, and for the development of novel therapeutic strategies.

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